1-Cyclobutyl-3-(prop-2-enoyl)urea
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Overview
Description
1-Cyclobutyl-3-(prop-2-enoyl)urea is an organic compound with the molecular formula C9H14N2O2 It is characterized by a cyclobutyl group attached to a urea moiety, with a prop-2-enoyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(prop-2-enoyl)urea typically involves the reaction of cyclobutylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-(prop-2-enoyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require catalysts or specific solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted urea derivatives with different functional groups replacing the prop-2-enoyl group.
Scientific Research Applications
1-Cyclobutyl-3-(prop-2-enoyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
1-Cyclobutyl-3-(prop-2-enoyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Cyclobutyl-3-(prop-2-enoyl)guanidine: Contains a guanidine group instead of the urea moiety.
1-Cyclobutyl-3-(prop-2-enoyl)carbamate: Features a carbamate group in place of the urea moiety.
Uniqueness: 1-Cyclobutyl-3-(prop-2-enoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the prop-2-enoyl group offers reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(cyclobutylcarbamoyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-8(12)9-6-4-3-5-6/h2,6H,1,3-5H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGJPMMZYDLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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